molecular formula C10H13NO3 B8501016 Methyl 3-(4-methoxypyridin-2-yl)propionate

Methyl 3-(4-methoxypyridin-2-yl)propionate

Cat. No. B8501016
M. Wt: 195.21 g/mol
InChI Key: DEEVWIIFCDFVPD-UHFFFAOYSA-N
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Patent
US07390819B2

Procedure details

43.1 g of methyl 3-(4-methoxypyridin-2-yl)acrylate (starting material F3) in 600 ml of methanol are hydrogenated over 3.0 g of Pd/C (10%) until the starling material has disappeared (TLC). The catalyst is filtered off, and the mixture is then concentrated and dried under high vacuum. This gives 41.95 g of the title compound as a light-yellow oil. The mass spectrum shows the molecular peak MH+ at 196 Da.
Name
methyl 3-(4-methoxypyridin-2-yl)acrylate
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
material F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12])[CH:4]=1>CO.[Pd]>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
methyl 3-(4-methoxypyridin-2-yl)acrylate
Quantity
43.1 g
Type
reactant
Smiles
COC1=CC(=NC=C1)C=CC(=O)OC
Step Two
Name
material F3
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)C=CC(=O)OC
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
COC(CCC1=NC=CC(=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.